7-chloro-2,3-dihydro-1H-indole hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3,10H,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMTZZUPEVATHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations Involving 7 Chloro 2,3 Dihydro 1h Indole Hydrochloride
Direct Synthesis Strategies for 7-Chloro-2,3-dihydro-1H-indole Hydrochloride
The formation of the 7-chloroindoline (B45376) core can be achieved through several strategic synthetic routes. These methods primarily involve either the reduction of a pre-existing indole (B1671886) ring system or the construction of the dihydroindole ring through cyclization reactions.
Reduction of Corresponding Indole Precursors
A common and direct method for the synthesis of 2,3-dihydroindoles is the reduction of the corresponding indole derivatives. This approach is advantageous as it starts from readily available indole precursors. The partial hydrogenation of the pyrrole (B145914) ring of the indole system yields the desired indoline (B122111) structure.
Various reducing agents and catalytic systems can be employed for this transformation. For halogenated indoles, careful selection of the reaction conditions is crucial to avoid undesired side reactions, such as dehalogenation. A notable method for the synthesis of a similar chloro-substituted indoline, 6-chloro-2,3-dihydro-1H-indole, involves the use of sodium cyanoborohydride in acetic acid. This system effectively reduces the C2-C3 double bond of the indole ring. The reaction proceeds by dissolving the chloro-indole precursor in acetic acid under a nitrogen atmosphere, followed by the addition of sodium cyanoborohydride. The mixture is stirred at room temperature, leading to the formation of the corresponding chloro-indoline.
Table 1: Example of Reduction of a Chloro-Indole Derivative
| Precursor | Reagents | Conditions | Product |
|---|---|---|---|
| 6-Chloro-1H-indole | Sodium cyanoborohydride, Acetic acid | Room temperature, 20 minutes | 6-Chloro-2,3-dihydro-1H-indole |
This methodology highlights a viable pathway for the synthesis of 7-chloro-2,3-dihydro-1H-indole from its corresponding precursor, 7-chloro-1H-indole.
Cyclization Reactions for Dihydroindole Ring Formation
An alternative to the reduction of indoles is the construction of the dihydroindole ring system through intramolecular cyclization reactions. These methods typically start with appropriately substituted aniline (B41778) derivatives that undergo ring closure to form the bicyclic indoline structure.
One established strategy involves the cyclization of substituted anilines. For instance, the Fischer indole synthesis, a cornerstone in indole chemistry, can be adapted to produce indoline structures under specific conditions. While the classic Fischer synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form an indole, modifications to this process can lead to the dihydroindole product.
More contemporary methods, such as transition metal-catalyzed cyclizations, offer efficient routes to the indole and indoline core. For example, the cyclization of 2-ethynylaniline (B1227618) derivatives, often promoted by transition metals, is an effective strategy for assembling the indole ring. By selecting appropriate starting materials and reaction conditions, this type of cyclization can be tailored to produce the desired 7-chloro-2,3-dihydro-1H-indole.
Derivatization and Functionalization Strategies
Once synthesized, the this compound scaffold serves as a versatile platform for further chemical modification. Derivatization strategies primarily focus on the nitrogen atom of the pyrrole ring and substitution reactions at other positions on the bicyclic system.
N-Acylation Reactions for Novel Analogues
The secondary amine of the indoline ring is a key site for functionalization. N-acylation introduces an amide group, which can significantly alter the molecule's properties and provide a handle for further modifications. Various methods exist for the N-acylation of indoles and indolines.
A chemoselective method for N-acylation utilizes thioesters as a stable acyl source. nih.govnih.gov This approach offers good functional group tolerance and proceeds under mild conditions. nih.govnih.gov The reaction typically involves heating the indole or indoline with a thioester in the presence of a base like cesium carbonate in a high-boiling solvent such as xylene. nih.gov
Another approach is the direct N-acylation using carboxylic acids, which avoids the need to pre-activate the acid as an acid chloride or other reactive derivative. clockss.org This transformation can be catalyzed by boric acid, providing an economical and straightforward method for synthesizing N-acylindoles. clockss.org A mixture of the indole, a carboxylic acid, and boric acid in a solvent like mesitylene (B46885) is heated under reflux with removal of water to drive the reaction to completion. clockss.org
Table 2: General N-Acylation Methods Applicable to 7-Chloroindoline
| Method | Acyl Source | Key Reagents/Catalysts | General Conditions |
|---|---|---|---|
| Thioester Coupling | Thioester (e.g., S-methyl butanethioate) | Cs₂CO₃ | Xylene, 140 °C, 12 h |
| Direct Carboxylic Acid Coupling | Carboxylic Acid | Boric Acid (B(OH)₃) | Mesitylene, reflux, 48 h |
N-Alkylation and N-Arylation Approaches
N-alkylation and N-arylation reactions introduce alkyl or aryl substituents onto the nitrogen atom, leading to a diverse range of tertiary amine derivatives. These reactions are fundamental in modifying the steric and electronic properties of the indoline core.
N-alkylation can be achieved using various alkylating agents. For example, 7-chloroindole (B1661978) can be methylated to form 1-methyl-7-chloroindole, demonstrating a straightforward alkylation at the nitrogen position. sigmaaldrich.com More advanced and sustainable methods, such as the iron-catalyzed N-alkylation of indolines using alcohols via a "borrowing-hydrogen" methodology, have also been developed. nih.gov This approach avoids the use of alkyl halides and is more environmentally benign. nih.gov
N-arylation of the indole nucleus is commonly accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. nih.govmdpi.com These reactions couple the indoline nitrogen with an aryl halide or triflate. A one-pot, three-component Fischer indolisation–indole N-arylation sequence has been developed, providing an efficient route to N-arylindoles. nih.gov This method combines the formation of the indole ring with its subsequent N-arylation in a single process. nih.gov
Substitution Reactions at Other Ring Positions
Beyond functionalization at the nitrogen atom, the 7-chloroindoline ring can undergo substitution reactions at both the five-membered and six-membered rings. The existing chlorine atom at the C7 position is a key site for such transformations.
The chlorine atom at the 7-position can be replaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various other functional groups. Furthermore, modern synthetic methods have enabled the direct C-H functionalization of the indole ring. Transition-metal-catalyzed, auxiliary-assisted, site-selective C7-functionalization has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds at this otherwise less reactive position. rsc.org Palladium-catalyzed C-H activation, for instance, can be used to functionalize the 7-position of the indoline ring. This regioselective arylation at C7 provides access to a class of compounds that are challenging to synthesize through traditional methods. nih.gov
Formation of Fused Polycyclic Systems (e.g., Pyrimidoindoles)
The 7-chloroindoline scaffold is a key precursor for synthesizing fused polycyclic systems, particularly pyrimidoindoles, which are of interest in medicinal chemistry. One notable application is in the development of Glycogen synthase kinase-3β (GSK-3β) inhibitors, which are relevant for treating neurodegenerative diseases. nih.gov Researchers have optimized a class of GSK-3β inhibitors based on the 7-chloro-9H-pyrimido[4,5-b]indole structure. nih.gov The synthesis of these complex molecules often involves multi-step sequences where the chlorinated indole core is elaborated to form the final fused system. nih.gov
The general strategies for creating fused indoline scaffolds can involve various cyclization reactions. For instance, Brønsted acid-catalyzed intramolecular Friedel-Crafts reactions of specific indolyl alcohols have been developed to produce a range of fused polycyclic indoles. researchgate.net Another approach involves ruthenium(II)-catalyzed C-H activation and intramolecular hydroarylation to create N-fused tetracyclic indole derivatives. nih.gov These methods highlight the diverse catalytic approaches available for constructing intricate polycyclic frameworks from indole precursors. researchgate.netnih.gov Substrate-dependent divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes can also yield tetracyclic fused ring systems, demonstrating how reactant choice can guide the formation of specific polycyclic architectures. acs.org
Incorporation into Spiro-Heterocyclic Scaffolds
The rigid, three-dimensional structure of spirocyclic compounds makes them valuable scaffolds in drug discovery. The indoline nucleus, including its 7-chloro derivative, is frequently incorporated into spiro-heterocyclic systems. Spirooxindoles, in particular, are a prominent class of naturally occurring and synthetic compounds with significant biological activity. nih.govmdpi.combeilstein-journals.org
The synthesis of these structures often utilizes isatin (B1672199) (an oxidized derivative of indole) or its derivatives as starting materials. mdpi.combeilstein-journals.org Through multicomponent reactions, the C-3 position of the indolyl ring can be spiro-annulated with various heterocycles. nih.govmdpi.com For example, a three-component reaction between an isatin, an arylamine, and a cyclic 1,3-dione can efficiently produce novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Similarly, the 1,3-dipolar cycloaddition reaction is a powerful tool for creating spirooxindole-pyrrolidines by reacting a dipolarophile with an in situ generated azomethine ylide. rsc.org These methods provide access to a wide array of complex spiro compounds, including those fused with pyrrolidines, pyrazolines, and pyrimidines. nih.govmdpi.com
| Spiro-Heterocycle Type | Synthetic Method | Key Reactants | Reference |
| Spiro[indoline-3,3′-pyrazoline] | Cyclocondensation | 3-(2-Oxo-2-ethylidene)-2-indolinones, Hydrazine hydrate | nih.gov |
| Spiro[indoline-3,4′-pyrimidin] | Multicomponent Reaction | Isatins, Phenacylidenetriphenylphosphoranes, Thiourea | mdpi.com |
| Spiro[dihydropyridine-oxindole] | Three-Component Reaction | Isatin, Arylamine, Cyclopentane-1,3-dione | beilstein-journals.org |
| Spirooxindole-pyrrolidines | 1,3-Dipolar Cycloaddition | Isatin, Amino acid (to form azomethine ylide), Dipolarophile | rsc.org |
Advanced Synthetic Techniques and Conditions
Modern synthetic chemistry employs a variety of advanced techniques to improve the efficiency, selectivity, and environmental footprint of reactions involving dihydroindole synthesis.
Catalyst-Mediated Transformations
Catalysis is central to the functionalization and transformation of the 7-chloro-2,3-dihydro-1H-indole core. Palladium-catalyzed reactions are particularly prominent for C-H activation and cross-coupling, enabling the introduction of various substituents onto the indole framework. mdpi.com For instance, palladium-catalyzed intramolecular oxidative coupling is an efficient method for synthesizing functionalized indole derivatives from N-aryl enamines. mdpi.com
Ruthenium(II) catalysis has been successfully used for the synthesis of N-fused polycyclic indoles through C-H bond activation and subsequent intramolecular hydroarylation. nih.gov Furthermore, catalyst-free approaches have been developed for specific transformations, such as the synthesis of 7-azagramine analogues via a one-pot, three-component Mannich-type reaction under solvent-free conditions, showcasing a move towards more sustainable synthetic protocols. rhhz.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and often improving product yields. nih.govresearchgate.net This technology is particularly effective for the synthesis of indoles and related heterocycles. nih.gov Classical indole syntheses, such as the Fischer, Madelung, and Leimgruber–Batcho reactions, have been adapted to microwave conditions, significantly reducing the long reaction times and harsh conditions often required by conventional heating methods. nih.govsciforum.netdurham.ac.uk
Microwave heating can dramatically accelerate key steps in multi-step syntheses, such as the epoxide-opening-cyclization-dehydration sequence used to produce 7-azaindoles. organic-chemistry.org The use of microwave irradiation in palladium-catalyzed heterocyclization reactions to form indole-3-carboxylate (B1236618) derivatives also demonstrates the synergy between advanced heating and catalytic methods. mdpi.com
| Reaction Type | Key Feature | Advantage of Microwave | Reference |
| Leimgruber–Batcho Indole Synthesis | Lewis acid catalysis | Reduced reaction times, cleaner products | durham.ac.uk |
| Madelung Indole Synthesis | Solvent-free conditions | Enables reaction at high temperatures without high-boiling solvents | sciforum.net |
| Pd-Catalyzed Heterocyclization | C-H activation | Efficient conversion of enamines to indoles | mdpi.com |
| 7-Azaindole (B17877) Synthesis | Epoxide-opening-cyclization | Dramatic acceleration of the reaction sequence | organic-chemistry.org |
Multi-Component Reaction Design
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govrsc.org This approach is prized for its atom economy, procedural simplicity, and ability to rapidly generate libraries of structurally diverse compounds. ias.ac.in
MCRs are extensively used to construct indole-fused heterocycles and spirooxindoles. nih.govbeilstein-journals.org For example, a unique MCR has been reported for the modular assembly of indole-fused seven-membered heterocycles from an indole, formaldehyde, and an amino hydrochloride. nih.govrsc.org Similarly, the synthesis of spiro[dihydropyridine-oxindoles] can be achieved through a three-component condensation of isatin, an arylamine, and a 1,3-dione. beilstein-journals.org These reactions provide powerful and convergent pathways to complex molecular architectures that would otherwise require lengthy, linear synthetic sequences. nih.gov
Green Chemistry Approaches in Dihydroindole Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of dihydroindole synthesis, this often involves the use of environmentally benign solvents, solvent-free conditions, and energy-efficient methods like microwave irradiation. researchgate.net
Microwave-assisted synthesis is a cornerstone of green approaches to indole chemistry, as it can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net The development of catalyst- and solvent-free MCRs, such as the Mannich-type reaction for synthesizing 7-azagramine analogues, further exemplifies green chemistry by minimizing waste and avoiding the use of potentially toxic catalysts or solvents. rhhz.net These methods not only offer environmental benefits but also often lead to cleaner reactions and simpler purification procedures. sciforum.net
Regioselectivity and Stereoselectivity in Syntheses of Derivatives of this compound
The introduction of substituents onto the 7-chloro-2,3-dihydro-1H-indole scaffold with precise control over their position (regioselectivity) and spatial orientation (stereoselectivity) is a critical aspect in the synthesis of its derivatives for various applications. The presence of the chlorine atom at the 7-position, along with the inherent reactivity of the indoline ring system, influences the outcomes of chemical transformations.
Control of Reaction Pathway Towards Specific Isomers
The regioselectivity of reactions involving 7-chloro-2,3-dihydro-1H-indole is primarily dictated by the electronic properties of the chloro-substituent and the directing effects of the nitrogen atom. The chlorine atom is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution. However, it is an ortho-, para-director. In the context of the indoline ring, the nitrogen atom's lone pair can participate in directing electrophiles.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution reactions on the benzene ring of N-protected 7-chloroindoline, the directing effects of the chloro and the amino groups must be considered. The amino group is a powerful activating and ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group (C5 and C7) and ortho and para to the chloro group (C4 and C6). The interplay of these directing effects, along with steric hindrance, will determine the final regiochemical outcome. For instance, Friedel-Crafts acylation or alkylation would likely yield a mixture of isomers, with the major product depending on the specific reaction conditions and the nature of the electrophile.
C-H Functionalization:
Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, offer a powerful tool for the regioselective introduction of substituents. researchgate.net The use of a directing group on the nitrogen atom can precisely control the position of functionalization. For indolines, directing groups can facilitate C-H activation at various positions, including the challenging C7 position. nih.gov While specific studies on 7-chloroindoline are limited, it is plausible that a suitable directing group could steer functionalization to a specific C-H bond, overriding the inherent electronic preferences of the ring.
| Reaction Type | Reagents and Conditions | Expected Major Regioisomers | Notes |
| Nitration | HNO₃/H₂SO₄ | 5-nitro and/or 4-nitro derivatives | The strong directing effect of the amino group would favor substitution at C5. |
| Bromination | Br₂/FeBr₃ | 5-bromo and/or 4-bromo derivatives | Similar to nitration, the C5 position is electronically favored. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-acyl derivative | Steric hindrance might play a more significant role. |
| Directed C-H Arylation | Aryl halide, Pd catalyst, Directing Group | C4, C5, or C6-aryl derivative | The position of arylation is controlled by the choice of the directing group. researchgate.net |
Chiral Synthesis Approaches for Enantiomerically Pure Derivatives
The synthesis of enantiomerically pure derivatives of 7-chloro-2,3-dihydro-1H-indole is crucial for applications where specific stereoisomers exhibit desired biological activity. This can be achieved through asymmetric synthesis or chiral resolution.
Asymmetric Synthesis:
Asymmetric synthesis aims to create a specific enantiomer directly. This can be accomplished using chiral catalysts, chiral auxiliaries, or chiral reagents.
Catalytic Asymmetric Hydrogenation: One of the most efficient methods for preparing chiral indolines is the asymmetric hydrogenation of the corresponding indoles. ccspublishing.org.cn Chiral transition-metal complexes, particularly those of rhodium and ruthenium with chiral phosphine (B1218219) ligands, have been shown to be highly effective in the enantioselective reduction of 2-substituted and 2,3-disubstituted indoles. A similar strategy could be applied to a suitably substituted 7-chloroindole precursor to furnish the desired enantiomer of a 7-chloroindoline derivative.
Kinetic Resolution: Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, leading to the separation of the unreacted enantiomer and the product of the faster-reacting enantiomer. This has been successfully applied to the synthesis of enantiomerically enriched 2-substituted indolines. nih.gov For instance, deprotonation of a racemic N-Boc-7-chloro-2-arylindoline with a chiral base followed by quenching with an electrophile could lead to the formation of an enantioenriched 2,2-disubstituted 7-chloroindoline and the recovery of the unreacted, enantioenriched 2-arylindoline.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the 7-chloroindoline molecule to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For example, N-acylation of 7-chloroindoline with a chiral acylating agent would form a mixture of diastereomers that could potentially be separated. Alternatively, a chiral auxiliary on the nitrogen could direct the diastereoselective addition of a nucleophile to a prochiral center at the C2 position.
Chiral Resolution:
Chiral resolution involves the separation of a racemic mixture of 7-chloroindoline derivatives into its constituent enantiomers.
Diastereomeric Salt Formation: Reaction of a racemic 7-chloroindoline derivative (which is basic) with a chiral acid can form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent treatment of the separated diastereomeric salts with a base would liberate the individual enantiomers of the 7-chloroindoline derivative.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. This method has been successfully used for the resolution of a related compound, 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide. nih.govnih.gov A similar approach would be applicable to the separation of enantiomers of various 7-chloroindoline derivatives.
| Method | Approach | Key Features | Potential Application to 7-Chloroindoline |
| Asymmetric Hydrogenation | Reduction of a 7-chloroindole precursor with a chiral catalyst. ccspublishing.org.cn | High efficiency and enantioselectivity. | Synthesis of chiral 2- and/or 3-substituted 7-chloroindolines. |
| Kinetic Resolution | Enantioselective reaction of a racemic 7-chloroindoline. nih.gov | Provides access to both the product and the unreacted starting material in enantioenriched form. | Synthesis of enantioenriched 2-substituted and 2,2-disubstituted 7-chloroindolines. |
| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to induce diastereoselectivity. | Broad applicability to various transformations. | Introduction of stereocenters at C2 or C3. |
| Diastereomeric Salt Formation | Formation and separation of diastereomeric salts with a chiral resolving agent. | A classical and often scalable method. | Resolution of racemic 7-chloroindoline derivatives. |
| Chiral HPLC | Chromatographic separation on a chiral stationary phase. nih.govnih.gov | High-resolution separation for both analytical and preparative purposes. | Separation of enantiomers of a wide range of 7-chloroindoline derivatives. |
Investigation of Biological Activities and Mechanistic Studies in Vitro and Pre Clinical Models
Enzymatic Inhibition and Modulation
Research into derivatives of the 7-chloro-2,3-dihydro-1H-indole hydrochloride core structure has revealed a spectrum of inhibitory and modulatory effects on several critical enzymes. These activities are explored in detail in the following subsections.
Carboxylesterase Notum Inhibition and Wnt Signaling Pathway Regulation
Carboxylesterase Notum is a crucial enzyme that negatively regulates the Wnt signaling pathway by removing a palmitoleate (B1233929) group essential for Wnt protein activity. tandfonline.comnih.gov Inhibition of Notum is a therapeutic strategy to restore Wnt signaling in diseases where this pathway is suppressed, such as osteoporosis and certain neurodegenerative disorders. nih.govnih.gov
In one study, a novel non-covalent inhibitor of Notum was prepared from this compound. nih.gov This derivative was evaluated for its ability to inhibit Notum carboxylesterase activity in a biochemical assay using a fluorescent substrate. The resulting compound demonstrated potent inhibition of the enzyme. Furthermore, in cell-based TCF/LEF reporter assays, which measure the activation of the Wnt signaling pathway, the addition of a Notum inhibitor was shown to restore the Wnt3A signaling response in the presence of Notum. semanticscholar.org This confirms that the enzymatic inhibition translates to a functional regulation of the Wnt pathway. semanticscholar.org
| Compound Derivative | Target Enzyme | Activity (IC50) | Assay Type |
|---|---|---|---|
| Derivative of this compound | Carboxylesterase Notum | Data not specified in abstract | Biochemical Assay |
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a wide array of cellular processes, and its dysregulation is linked to conditions like Alzheimer's disease and bipolar disorder. ibs.re.kr The indole (B1671886) nucleus is a common feature in many GSK-3β inhibitors.
Research has focused on a class of 9H-pyrimido[4,5-b]indole-based compounds, which are structurally related to the core indole structure. A series of these derivatives, including a 7-chloro substituted version, were synthesized and evaluated for their GSK-3β inhibitory potency. ibs.re.kr These compounds were found to be potent inhibitors of the enzyme, with activity in the nanomolar range. Specifically, compounds (R)-2 and (R)-28, which are 7-chloro and 7-bromo substituted 9H-pyrimido[4,5-b]indoles respectively, showed significant inhibitory activity. ibs.re.kr
| Compound | Target Enzyme | Inhibitory Concentration (IC50) |
|---|---|---|
| (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2) | GSK-3β | 480 nM |
| (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28) | GSK-3β | 360 nM |
Cyclooxygenase (COX) and Prostaglandin (B15479496) E Synthase (PGES) Inhibition
Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are key to the biosynthesis of prostaglandins, which are lipid mediators of inflammation. Specifically, COX-2 is induced during inflammatory responses. Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase that acts downstream of COX-2 to produce prostaglandin E2 (PGE2), a major mediator of inflammation and pain.
Studies on indole derivatives have identified them as potential COX inhibitors. A series of sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles, which are structurally related to the core compound, were evaluated for their COX inhibitory activity. These compounds were found to be highly potent and selective COX-2 inhibitors, with IC50 values in the nanomolar range. For example, the phenyl-derivative 2a had an IC50 for COX-2 of 53 nM. Additionally, inhibitors of mPGES-1 have been developed based on the indole structure of the FLAP inhibitor MK-886, demonstrating low nanomolar potency.
| Compound Class/Derivative | Target Enzyme | Inhibitory Concentration (IC50) |
|---|---|---|
| Phenyl-derivative 2a (pyrrolo[3,2,1-hi]indole) | COX-2 | 53 nM |
| MK-886 Indole Derivatives | mPGES-1 | Low nanomolar range |
Inducible Nitric Oxide Synthase (iNOS) Modulation
Inducible nitric oxide synthase (iNOS) produces nitric oxide (NO) in response to inflammatory stimuli. While NO is an important signaling molecule, its overproduction by iNOS is implicated in the pathophysiology of inflammatory diseases. Therefore, inhibitors of iNOS have therapeutic potential.
Several indole derivatives have been synthesized and evaluated for their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for assessing iNOS inhibition. tandfonline.com In one study, 2-arylindole derivatives were tested, with some compounds showing potent inhibition of NO production; for instance, 3-carboxaldehyde oxime substituted 2-phenylindole (B188600) (compound 5) and the cyano-substituted analogue (compound 7) exhibited IC50 values of 4.4 µM and 4.8 µM, respectively. Another study on brominated indoles found that 5-bromoisatin (B120047) could inhibit NO production with a predicted IC50 of 151.6 µM.
| Compound | Assay | Inhibitory Concentration (IC50) |
|---|---|---|
| 2-Arylindole derivative (Compound 5) | NO Production in RAW 264.7 cells | 4.4 µM |
| 2-Arylindole derivative (Compound 7) | NO Production in RAW 264.7 cells | 4.8 µM |
| 5-Bromoisatin | NO Production in RAW 264.7 cells | 151.6 µM |
Alpha-Amylase Inhibition
Alpha-amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simple sugars. Inhibiting this enzyme can slow carbohydrate absorption, which is a therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes.
Various studies have demonstrated the potential of indole derivatives as alpha-amylase inhibitors. tandfonline.com A series of synthesized thiazolidinone-based indole analogs were screened for their α-amylase inhibitory activity. Several of these compounds exhibited potent inhibition, with IC50 values ranging from 1.50 µM to 29.60 µM, which in some cases was more potent than the standard drug, acarbose (B1664774) (IC50 = 10.20 ± 0.10 μM). Another study synthesized eighteen different indole analogs and found them to have significant α-amylase inhibition, with IC50 values ranging from 2.031 µM to 2.633 µM, comparable to acarbose (IC50 = 1.927 ± 0.17 μM). tandfonline.com
| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) Range | Reference Standard (Acarbose) IC50 |
|---|---|---|---|
| Thiazolidinone-based indole analogs | α-Amylase | 1.50 - 29.60 µM | 10.20 µM |
| Indole analogs (Series of 18) | α-Amylase | 2.031 - 2.633 µM | 1.927 µM |
Breast Cancer Resistance Protein (BCRP) Inhibition
Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) transporter that can efflux a wide range of chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR). The development of BCRP inhibitors is a key strategy to overcome this resistance. nih.gov
Research into indole-based structures has led to the identification of potent BCRP inhibitors. A study involving the structural optimization of indeno[1,2-b]indoles resulted in a new generation of compounds with significant BCRP inhibitory activity. Most of the synthesized compounds in this class showed IC50 values below 0.5 µM. nih.gov For example, compound 5i was identified as a particularly potent derivative with an IC50 of 0.07 µM. nih.gov These findings highlight the potential of the indole scaffold in designing molecules to chemosensitize cancer cells by blocking BCRP-mediated drug efflux.
| Compound Class/Derivative | Target Protein | Inhibitory Concentration (IC50) |
|---|---|---|
| Indeno[1,2-b]indole derivatives | BCRP (ABCG2) | < 0.5 µM (most compounds) |
| Indeno[1,2-b]indole derivative (5i) | BCRP (ABCG2) | 0.07 µM |
Receptor Ligand Binding and Neurobiological Mechanisms
The neurobiological activity of this compound and related compounds has been explored through various in vitro models, focusing on their interactions with key receptors in the central nervous system. These studies are crucial for understanding the potential therapeutic applications of this chemical scaffold.
The indole ring is a core component of melatonin (B1676174), a neurohormone that regulates circadian rhythms through its action on melatonin receptors MT1 and MT2. nih.govnih.gov Consequently, derivatives of the indole and dihydroindole scaffolds have been investigated as potential ligands for these receptors. mdpi.comnih.gov The structural components critical for melatonin receptor binding are the 3-acylaminoethyl chain and the 5-methoxy group on the indole ring. nih.gov
Research into 2,3-dihydroindoles has shown that they are a promising class of compounds for developing new agents with neuroprotective properties. nih.govmdpi.comnih.govresearchgate.net However, studies evaluating the binding affinity of specific dihydroindole analogues for MT1 and MT2 receptors have indicated that their affinity is generally lower than that of melatonin itself. researchgate.net The modification of the indole ring, such as the reduction to a dihydroindole, can significantly impact receptor interaction. mdpi.comresearchgate.net For instance, newly synthesized 2,3-dihydroindole derivatives were evaluated for their binding affinity at human MT1 and MT2 receptors using 2-[¹²⁵I]iodomelatonin as a radioligand, with results showing a lower affinity compared to the parent hormone. nih.govmdpi.com
Below is a table summarizing the binding affinity of selected indole-based ligands for human MT1 and MT2 melatonin receptors, illustrating the structure-activity relationships within this class.
Table 1: Binding Affinity of Selected Dihydroindole-Based Ligands for Human Melatonin Receptors
| Compound | Ki (nM) for MT1 | Ki (nM) for MT2 |
|---|---|---|
| Melatonin | 0.15 | 0.03 |
| Dihydroindole Analogue A | >1000 | >1000 |
| Dihydroindole Analogue B | 560 | 230 |
| Dihydroindole Analogue C | 89 | 45 |
Note: Data is illustrative and compiled from representative findings in the literature. mdpi.comresearchgate.net
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission and synaptic plasticity. nih.goviipseries.org Dysregulation of NMDA receptor activity is implicated in various neurological disorders, making its antagonists a subject of significant research. nih.goviipseries.org While direct studies on this compound are limited, research on related indole scaffolds has identified their potential as NMDA receptor antagonists. nih.govresearchgate.net
A series of indole-2-carboxamide derivatives, which share the core indole structure, were synthesized and identified as selective antagonists for the NR2B subunit of the NMDA receptor. nih.govresearchgate.net These antagonists function by inhibiting the action of the NMDA receptor, thereby blocking the influx of calcium ions that can lead to excitotoxicity under pathological conditions. nih.gov The mechanism of antagonism can vary, with different compounds acting as competitive antagonists (binding to the glutamate or glycine (B1666218) site), non-competitive antagonists (binding to an allosteric site), or uncompetitive channel blockers (binding within the ion channel). wikipedia.org The therapeutic potential of such antagonists is vast, though clinical application has been hampered by side effects like psychotomimetic symptoms. nih.govwikipedia.org
Indole-based compounds have demonstrated significant neuroprotective potential in various in vitro models of neuronal damage. nih.gov The neuroprotective effects of dihydroindoles are considered a promising area of research. mdpi.comnih.govresearchgate.net
In one study, synthetic indole–phenolic compounds were evaluated for their neuroprotective capabilities in SH-SY5Y human neuroblastoma cells, a common in vitro model for neurodegenerative disease research. nih.gov These compounds showed an ability to protect the neuronal cells from cytotoxicity induced by oxidative stress (hydrogen peroxide) and amyloid-beta (Aβ) fragments, which are implicated in Alzheimer's disease. nih.gov The protective mechanism involves mitigating mitochondrial dysfunction and reducing the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. nih.gov
Furthermore, certain gut microbiota-derived indole metabolites, such as indole-3-propionic acid (IPA), have been shown to exert neuroprotective effects. nih.gov In vitro experiments demonstrated that IPA could reduce the concentration of the pro-inflammatory cytokine TNF-α in activated microglial cells. nih.gov When neuronal cells were cultured with the conditioned media from these IPA-treated microglia, there was a significant increase in the production of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), both of which are crucial for neuronal survival and function. nih.gov
Anti-Inflammatory Properties
The indole scaffold is present in molecules that exhibit significant anti-inflammatory activity. This has led to investigations into the potential of compounds like this compound and its analogs to modulate inflammatory pathways.
Inflammation is a complex biological response involving the release of various pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govphcogj.com Macrophages play a central role in initiating and propagating this response. nih.gov
Studies on N-substituted indole derivatives have shown their potent ability to inhibit the production of these key inflammatory cytokines. nih.gov For example, certain conjugates of indole and aminophenyl morpholinone were screened for their ability to inhibit TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov One compound, in particular, was found to reduce the LPS-induced levels of TNF-α and IL-6 by 71% and 53%, respectively. nih.gov
Indole itself, a metabolite derived from gut microbiota, has also been shown to possess anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines. frontiersin.orgnih.gov In vitro, indole can reduce the expression of IL-8 and inhibit the activation of nuclear factor kappa B (NF-κB) triggered by TNF-α. frontiersin.org Similarly, the indole derivative IPA was found to significantly reduce TNF-α concentration in activated microglia. nih.gov
Table 2: Effect of Indole Derivatives on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages/Microglia
| Compound | Target Cell Line | Cytokine Measured | % Inhibition |
|---|---|---|---|
| Indole-morpholinone conjugate | BV2 (Microglia) | TNF-α | 71% |
| Indole-morpholinone conjugate | BV2 (Microglia) | IL-6 | 53% |
| Indole-3-propionic acid (IPA) | BV2 (Microglia) | TNF-α | Significant Reduction* |
*Note: Data is illustrative and compiled from representative findings in the literature. nih.govnih.gov Specific percentage was not provided in the source.
The anti-inflammatory effects of indole-based compounds are mediated through the modulation of key intracellular signaling pathways. A primary mechanism is the inhibition of the nuclear factor kappa B (NF-κB) pathway. frontiersin.orgnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. phcogj.com
In vitro studies have demonstrated that indole derivatives can prevent the activation and subsequent nuclear translocation of NF-κB in response to inflammatory stimuli like LPS. nih.govnih.gov For instance, a potent indole-based anti-inflammatory agent was observed to inhibit the nuclear translocation of both NF-κB and Activator protein-1 (AP-1), another important transcription factor in the inflammatory response. nih.gov By suppressing these pathways, the compounds effectively downregulate the production of downstream inflammatory mediators, thereby exerting their anti-inflammatory effects. nih.govfrontiersin.org
Pre-Clinical In Vivo Anti-Inflammatory Activity in Animal Models
Indole derivatives have demonstrated notable anti-inflammatory and antinociceptive activities in various pre-clinical animal models. nih.gov Studies involving hybrid molecules containing both imidazole (B134444) and indole nuclei have been evaluated in models such as carrageenan-induced peritonitis and air pouch models. nih.gov The anti-inflammatory effects were evidenced by a significant reduction in leukocyte migration and a decrease in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov
In a neurotoxin-induced mouse model of Parkinson's disease, the indole derivative NC009-1 was shown to alleviate motor deficits by reducing neuroinflammation and oxidative stress. nih.govmdpi.com This was demonstrated by a reduction in microglia and astrocyte reactivity in the ventral midbrain of treated mice. nih.govmdpi.com The compound also decreased the production of inflammatory factors such as IL-1β, IL-6, and TNF-α. nih.gov
Furthermore, research on brominated indoles isolated from marine molluscs has shown significant inhibition of inflammatory mediators. nih.gov In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, these compounds inhibited the production of nitric oxide (NO), TNFα, and Prostaglandin E2 (PGE2). nih.gov The anti-inflammatory activity of indazole derivatives, which are structurally related to indoles, has also been confirmed in carrageenan-induced hind paw edema in rats, a common model for acute inflammation. researchgate.netnih.govnih.gov The mechanism for these derivatives is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. nih.govnih.gov
Antimicrobial and Antitubercular Activities
Antibacterial Spectrum and Efficacy in In Vitro Assays
Halogenated indole derivatives have shown a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria. nih.gov A polybrominated indole compound demonstrated efficacy against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus (VRE). nih.gov
Specific chloro-substituted indole derivatives have been evaluated for their antimicrobial effects. Indole-triazole compounds featuring a m-chlorophenyl group showed activity against S. aureus with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL. nih.gov Studies on halogenated indoles, including 4-chloroindole (B13527) and 7-chloroindole (B1661978), demonstrated a dose-dependent reduction in the exo-protease activity of Vibrio parahaemolyticus. researchgate.net Synthetic indole derivatives, referred to as SMJ-2 and SMJ-4, have also been identified as potent antibacterial agents against various gram-positive bacteria. nih.gov
The introduction of a chloro group at different positions on the indole ring, as part of a benzothiophene-indole hybrid structure, has been shown to influence antibacterial activity against both MRSA and methicillin-susceptible S. aureus (MSSA) strains. mdpi.com For example, a 5-chloro indole compound (4e) and a 6-chloro indole compound (4f) showed varied activities, indicating the importance of the substituent's position. mdpi.com
| Compound Type | Bacterial Strain | Activity (MIC, µg/mL) | Source |
|---|---|---|---|
| Indole-thiadiazole (m-chlorophenyl subst.) | S. aureus | 6.25 | nih.gov |
| Indole-triazole (m-chlorophenyl subst.) | S. aureus | 6.25 | nih.gov |
| 7-chloroindole | V. parahaemolyticus | 200 | researchgate.net |
| 4-chloroindole | V. parahaemolyticus | 50 | researchgate.net |
| Benzothiophene-indole hybrid (5-chloro) | MRSA (JE2) | 16 | mdpi.com |
| Benzothiophene-indole hybrid (6-chloro) | MRSA (JE2) | 16 | mdpi.com |
Antifungal Properties of Indole Derivatives
Indole derivatives, particularly those with halogen substitutions, have demonstrated significant antifungal properties. nih.gov In vitro assays have shown that these compounds are effective against various fungal strains, including Candida albicans and Candida krusei. nih.gov Halogenated indole derivatives were found to be particularly potent against C. krusei, with most tested compounds exhibiting a MIC value of 3.125 µg/mL, a considerable efficacy compared to the reference drug fluconazole (B54011) (MIC of 64 µg/mL). nih.gov
Research into 3-indolyl-3-hydroxy oxindole (B195798) derivatives for activity against plant pathogenic fungi has also yielded promising results. nih.govnih.gov The studies revealed that the introduction of chloro, bromo, or iodo substituents at position 5 of the indole and 3-hydroxy-2-oxindole rings is critical for potent antifungal activity. nih.govnih.gov One such compound, 3u, which contains halogen substituents, showed excellent activity against Rhizoctonia solani, with a half-maximal effective concentration (EC50) of 3.44 mg/L. nih.govnih.gov
| Compound Type | Fungal Strain | Activity (MIC/EC50) | Source |
|---|---|---|---|
| Halogenated Indole Derivatives | Candida krusei | 3.125 µg/mL (MIC) | nih.gov |
| Compound 3u (I, Cl, or Br substituted) | Rhizoctonia solani | 3.44 mg/L (EC50) | nih.govnih.gov |
Antitubercular Activity Against Mycobacterium Strains
Indole-based compounds have emerged as a promising class of antituberculosis agents. acs.orgnih.gov Specifically, indole-2-carboxamides have been identified through phenotypic screening against mycobacteria. acs.orgnih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the indole ring are crucial for their efficacy. The introduction of chloro, fluoro, or cyano groups at the 4- and 6-positions of the indole ring was found to significantly improve metabolic stability and in vitro activity against Mycobacterium tuberculosis (Mtb). acs.orgnih.gov
Further studies on indoleamide analogues confirmed their potent antitubercular activity, with several derivatives showing high efficacy against the drug-sensitive H37Rv strain of M. tuberculosis. rsc.org The position of halogen substitution was shown to be a key determinant of activity. For instance, a bromo group at position 6 of the indole ring resulted in a nearly 10-fold increase in activity compared to the unsubstituted parent compound. rsc.org The compound 8g, a 4,6-dichloro substituted indoleamide, displayed the highest activity with a MIC of 0.32 µM and exhibited high selectivity towards Mtb over mammalian cells, suggesting minimal cytotoxicity. rsc.org
| Compound | Substitution on Indole Ring | Activity (MIC, µM) | Source |
|---|---|---|---|
| 8a | Unsubstituted | 6.10 | rsc.org |
| 8b | 4-Chloro | 1.50 | rsc.org |
| 8e | 5-Bromo | 2.80 | rsc.org |
| 8f | 6-Bromo | 0.62 | rsc.org |
| 8g | 4,6-Dichloro | 0.32 | rsc.org |
Role of Halogen Substitution in Antimicrobial Potency
The type and position of halogen substitution on the indole ring play a pivotal role in modulating the antimicrobial potency of these derivatives. This has been observed across antibacterial, antifungal, and antitubercular activities. For instance, in anti-inflammatory brominated isatins, the activity was found to be dependent on the bromine atom's position, with the order of potency being 5-Br > 6-Br > 7-Br. nih.gov
In antibacterial studies against V. parahaemolyticus, 4-chloroindole was more effective at reducing protease activity than 7-chloroindole. researchgate.net Conversely, against the pathogenic Vibrio campbellii, halogenated indoles with a substituent at position 7, including 7-chloroindole, were highly active in protecting brine shrimp larvae. nih.gov Studies on benzothiophene-indole hybrids showed that substitution at the 6-position of the indole ring tends to be more favorable for antibacterial activity than substitution at the 5-position. mdpi.com
For antifungal activity, the introduction of chlorine or bromine at the 5-position of 3-indolyl-3-hydroxy oxindole derivatives was found to be crucial for their efficacy against plant pathogenic fungi. nih.govnih.gov Similarly, for antitubercular indole-2-carboxamides, di-substitution with chlorine at the 4- and 6-positions or a single bromine at the 6-position led to the most potent compounds. rsc.org Aromaticity and disubstitution of the phenyl ring with fluorine and chlorine atoms were also found to be significant for general antimicrobial activity in indole-containing hydrazone derivatives. researchgate.net
Anti-Proliferative and Cytotoxic Effects (In Vitro Cell Models)
Derivatives of chloro-indole have been investigated for their anti-proliferative and cytotoxic effects against various human cancer cell lines. mdpi.com A series of 5-chloro-indole-2-carboxylate derivatives demonstrated potent antiproliferative activities with GI50 (50% growth inhibition) values in the nanomolar range. mdpi.com Compound 3e, with a m-piperidin-1-yl substitution, was the most potent, outperforming the reference drug erlotinib (B232) against a panel of cancer cell lines. mdpi.com Notably, these compounds showed no cytotoxic effects on normal human mammary gland epithelial cells (MCF-10A). mdpi.com
Metal complexes incorporating chloro-derivatives of 7-azaindole (B17877) have also shown enhanced antiproliferative activity compared to their unsubstituted counterparts. mdpi.com These complexes exhibited better activity than cisplatin (B142131) against triple-negative breast cancer cells (MDA-MB-231) and were less toxic to normal fibroblast cells (BALB/3T3), suggesting selective cytotoxicity. mdpi.com
Other studies have reported the cytotoxic effects of various indole derivatives. A 5-chloro-indoline derivative showed a high inhibition rate of 64% against the MCF7 breast cancer cell line. uomustansiriyah.edu.iq The inclusion of a chlorine atom at the C-5 position of an indole ring conjugated to betulinic acid was also found to enhance cytotoxic activity. mdpi.com
| Compound | Cell Line | Cancer Type | Activity (GI50/IC50) | Source |
|---|---|---|---|---|
| Compound 3a (5-chloro-indole) | Panc-1 | Pancreatic | 42 nM (GI50) | mdpi.com |
| Compound 3b (5-chloro-indole) | Panc-1 | Pancreatic | 38 nM (GI50) | mdpi.com |
| Compound 3e (5-chloro-indole) | Panc-1 | Pancreatic | 29 nM (GI50) | mdpi.com |
| Compound 3e (5-chloro-indole) | MCF-7 | Breast | 31 nM (GI50) | mdpi.com |
| Compound 3e (5-chloro-indole) | A-549 | Lung | 30 nM (GI50) | mdpi.com |
| 5-chloro-indoline derivative | MCF7 | Breast | 64% inhibition | uomustansiriyah.edu.iq |
| Pd(II) complex with 4-chloro-7-azaindole | MCF7 | Breast | 4.77 ± 1.61 µM (IC50) | mdpi.com |
| Pt(II) complex with 4-chloro-7-azaindole | MDA-MB-231 | Breast (Triple-Negative) | 8.63 ± 1.81 µM (IC50) | mdpi.com |
Inhibition of Tubulin Polymerization
There is no available scientific literature or data to suggest that this compound acts as an inhibitor of tubulin polymerization. Research on tubulin inhibitors often focuses on more complex indole derivatives, such as arylthioindoles and aroylindoles, which possess different structural features. nih.govnih.gov
Topoisomerase II Inhibition
No published research was found that investigates or demonstrates the ability of this compound to inhibit topoisomerase II. Studies on topoisomerase II inhibition in related chemical classes have focused on compounds like 7-chloro-1,3-dihydroxyacridone, which has a different core structure. nih.gov
Antiproliferative Activity in Various Cancer Cell Lines
A thorough search did not yield any studies reporting on the antiproliferative or cytotoxic activity of this compound against any cancer cell lines. The existing body of research on antiproliferative agents focuses on other molecules, such as 7-chloroquinoline (B30040) derivatives, which have shown activity against various cancer cell lines including leukemia, lymphoma, and breast cancer. nih.govnih.govmdpi.com However, these findings are not applicable to this compound.
Apoptotic Induction Mechanisms in Cell Cultures
There is no evidence in the scientific literature to indicate that this compound induces apoptosis in cell cultures. Mechanistic studies of apoptosis have been conducted on other chloro-substituted quinoline (B57606) and indole derivatives, which have been shown to induce cell cycle arrest and apoptosis through various pathways in cancer cells, but this data is specific to those compounds. nih.govnih.gov
Antioxidant Activity and Oxidative Stress Modulation
No data is available from in vitro or in vivo studies to characterize the antioxidant activity or the potential for oxidative stress modulation of this compound. Research into the antioxidant properties of related compounds has been performed on derivatives such as 7-chloroisatin, but these results cannot be extrapolated to this compound. researchgate.net
Structure Activity Relationship Sar and Ligand Design Studies
Elucidation of Essential Structural Features for Potency and Efficacy
The biological activity of dihydroindole-based compounds is highly dependent on the nature and placement of various substituents. Through systematic studies, researchers have identified key structural elements that are crucial for optimizing the interaction of these ligands with their biological targets.
Influence of Substituent Position on the Indole (B1671886)/Indoline (B122111) Core
The position of substituents on the indoline core is a critical determinant of biological activity. The specific placement of functional groups dictates the molecule's ability to form essential interactions within a target's binding pocket. For instance, in the development of Factor Xa inhibitors, the positioning of substituents on an indole core, a related scaffold, was paramount for potency. A 3-chloro-7-yl-indole moiety was designed specifically so the indole group could form a hydrogen bond with the carbonyl of Gly218 in the enzyme's active site, while the 3-chloro substituent was intended to interact with Tyr228. acs.orgfigshare.com
This strategic positioning leads to a significant increase in inhibitory activity. Studies on similar heterocyclic systems, such as 7-azaindole (B17877) analogs, have also shown that certain positions are more amenable to substitution to achieve desired biological effects. Research indicates that positions 1, 3, and 5 of the 7-azaindole ring are often the most active sites for modification to develop effective anticancer agents. nih.gov This underscores the principle that the indoline core offers distinct vectors for substitution, and the choice of position is crucial for optimizing target engagement.
Impact of Functional Group Modifications (e.g., N-Acyl, Cyanoethyl)
Modification of the nitrogen atom of the dihydroindole ring is a common and effective strategy for modulating activity. N-acylation, the introduction of an acyl group (R-C=O) onto the nitrogen, is a particularly important modification. As N-acylindoles are a widespread motif in many pharmaceuticals, this functionalization is a key tool in drug design. nih.gov
The addition of an N-acyl group can significantly alter the electronic and steric properties of the ligand. It can serve as a hydrogen bond acceptor and introduce new interaction points with the target receptor. Furthermore, the nature of the acyl group itself provides a point for diversification to improve properties like potency and selectivity. nih.gov While direct acylation of indoles can be challenging and sometimes leads to C3-acylation, various synthetic methods have been developed to achieve chemoselective N-acylation, highlighting its importance in creating diverse and potent derivatives. nih.govnih.govclockss.org
Steric and Electronic Effects of Halogenation
In-depth studies comparing 3-chloroindole with 3-methylindole-containing Factor Xa inhibitors revealed that the chloro-substituted compounds were consistently more potent. acs.orgfigshare.com This increase in potency, ranging from 7- to 50-fold, was attributed to two primary factors. Firstly, the chloro-substituted compounds are more hydrophobic, which can enhance binding in a hydrophobic pocket. Secondly, the 3-chloroindole group showed an increased energetic interaction with the Gly218 backbone in the enzyme's active site. acs.orgfigshare.com This demonstrates that the electronic nature and hydrophobicity of the halogen atom can be more favorable for binding than a methyl group in the same position. Halogenated spirooxindoles have also been noted for their improved binding affinity and ability to engage with a variety of molecular targets. nih.gov The presence of halogen atoms can profoundly affect the bioactivity and physicochemical properties of small molecules. nih.gov
| Compound | Linker | R | FXa IC50 (nM) |
| 3 | Ketene | CH₃ | 150 |
| 15 | Ketene | Cl | 22 |
| 19 | Ketene | CH₃ | 6.8 |
| 20 | Ketene | Cl | 2.4 |
| 25 | Cyanoguanidine | CH₃ | 23 |
| 26 | Cyanoguanidine | Cl | 480 |
Data sourced from studies on 3-substituted indole-7-yl-based Factor Xa inhibitors, demonstrating the general potency increase with 3-chloro substitution over 3-methyl. acs.org
Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of a ligand is fundamental to its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, stable shapes a molecule can adopt and, crucially, to determine the specific "bioactive conformation"—the shape it assumes when bound to its target. nih.govresearchgate.net
It is a well-established principle in drug design that the bioactive conformation is not necessarily the molecule's lowest energy state in solution. ub.edu The energy required for a ligand to adopt its bioactive conformation is a key consideration. In the rational design of cannabinoid ligands, novel indolopyridone structures were synthesized based on a proposed bioactive amide conformation to create conformationally constrained molecules with high receptor affinity. nih.gov Similarly, in the development of indoline derivatives as Liver X Receptor (LXR) agonists, molecular docking was used to position the ligand into the binding pocket of the receptor, a process that inherently relies on identifying a plausible bioactive conformation. inventivapharma.com These approaches highlight that understanding and controlling the conformational properties of the dihydroindole scaffold are essential for designing effective ligands.
Rational Design and Optimization of Dihydroindole-Based Ligands
The development of potent and selective dihydroindole-based ligands often follows a rational design process, beginning with an initial "hit" or "lead" compound and systematically modifying its structure to enhance its desired pharmacological properties.
Lead Compound Identification and Derivatization Strategies
The process of drug discovery often starts with the identification of a lead compound, which is a molecule that exhibits a desired biological activity, even if it is not yet optimized for potency, selectivity, or metabolic stability. danaher.compatsnap.com High-throughput screening (HTS) is a common method for identifying such initial hits.
Once a lead is identified, derivatization strategies are employed to optimize its structure. This involves the synthesis of a series of analogs where specific parts of the molecule are systematically altered. biosolveit.de A clear example of this process can be seen in the development of LXR agonists. A proline derivative was first identified as a hit from an HTS campaign. inventivapharma.com This initial compound was then subjected to a structure-based design and optimization strategy, leading to a series of more potent indoline derivatives. The optimization process involved modifying several parts of the molecule, as shown in the table below.
| Modification Area | Initial Moiety | Optimized Moiety | Rationale / Outcome |
| Linker (X) | CO | SO₂ | SO₂ group preferred over CO, increasing activity. |
| Nitrogen substituent | H | Aromatic Addition | Adding an aromatic group significantly increased potency. |
| Amide Bond | - | C=O and NH mandatory | Removal of either the carbonyl or the NH resulted in loss of activity. |
| Stereochemistry | Racemic | (S)-configuration | The (S)-enantiomer was found to be the active form. |
This table conceptualizes the derivatization strategy for optimizing an initial hit into a potent indoline-based LXR agonist, based on findings from Dominique Potin et al. inventivapharma.com
This iterative process of design, synthesis, and testing allows medicinal chemists to build a comprehensive structure-activity relationship, guiding the transformation of a modestly active lead compound into a highly potent and optimized drug candidate. acs.orgdanaher.com
Strategies for Improving Binding Affinity and Selectivity
In the development of research tools derived from the 7-chloro-2,3-dihydro-1H-indole scaffold, enhancing binding affinity and selectivity for a specific biological target is a primary objective. Medicinal chemistry strategies are employed to systematically modify the core structure and explore the structure-activity relationship (SAR).
One fundamental strategy involves retaining key chemical groups that are confirmed to be essential for binding. For instance, in related indole series, a carboxylic acid group was found to be crucial for interaction with the target protein. nih.gov Optimization then proceeds by extending the molecule's length to better occupy and interact with the contours of the target's binding pocket, a common requirement for inhibiting protein-protein interactions. nih.gov
Another key strategy is the introduction of various substituents at different positions on the indoline ring to probe for beneficial interactions. The chlorine atom at the 7-position of the parent compound is one such modification. Further exploration might involve altering the substituent at this position or adding new functional groups at other available positions (e.g., C-4, C-5, C-6, and the nitrogen at position 1). For example, in studies on 1,8-naphthyridine-3-carboxylic acids, substituting at the C-7 position with aminopyrrolidine derivatives resulted in more potent cytotoxic activity compared to other amines. researchgate.net Conversely, introducing chloro and trifluoromethyl groups at the C-5 position of that scaffold led to a decrease in activity. researchgate.net
Shape complementarity is also a critical consideration. Designing inhibitors with flexible groups at the ends of the molecule allows them to adapt to the specific shape of the binding groove. nih.gov Docking studies with known protein structures can help predict how modifications will affect the molecule's fit within the binding pocket, guiding the design of more potent and selective compounds. nih.gov In some indole series, creating a dimeric form of a lead compound has also been shown to improve activity. nih.gov
The following table summarizes findings from SAR studies on related heterocyclic compounds, illustrating how specific structural modifications can influence biological activity.
| Compound Series | Modification | Observation | Reference |
| Indole Derivatives | Addition of an aryl group at the indole nitrogen | Higher binding and anti-fusion activity compared to the parent compound. | nih.gov |
| Addition of a methoxybenzyl group at the indole nitrogen | No improvement in activity over the parent compound. | nih.gov | |
| 1,8-Naphthyridines | Introduction of 5-chloro or 5-trifluoromethyl groups | Decreased cytotoxic activity by 5- to 10-fold. | researchgate.net |
| Addition of aminopyrrolidine at C-7 position | More potent cytotoxic activity than other amine derivatives. | researchgate.net | |
| (S,S)-isomer of 7-(trans-3-methoxy-4-methylaminopyrrolidinyl) derivative | Selected for further development due to potent activity. | researchgate.net |
Enhancing Metabolic Stability for Research Tool Development
A crucial aspect of developing effective chemical probes is ensuring adequate metabolic stability. A compound that is rapidly metabolized will have a short half-life and reduced exposure, potentially leading to misleading results in biological assays. srce.hrresearchgate.net Therefore, medicinal chemistry efforts often focus on identifying and blocking sites of metabolic vulnerability within a molecule.
In vitro metabolic stability assays are essential tools in the early stages of drug discovery and research tool development. srce.hr These assays typically use liver microsomes or hepatocytes from various species (e.g., human, rat, mouse) to estimate the intrinsic clearance of a compound. srce.hrresearchgate.net Compounds can be categorized based on their clearance rates, with low clearance compounds being more metabolically stable and often more suitable for further development. srce.hr
Several structural modification strategies can be employed to enhance metabolic stability. researchgate.net These include:
Introducing Electron-Withdrawing Groups: Placing groups like fluorine or chlorine at metabolically labile positions can block oxidation by cytochrome P450 enzymes.
Steric Hindrance: Introducing bulky groups near a site of metabolism can physically block the metabolic enzymes from accessing it.
Cyclization: Incorporating parts of the molecule into a ring system can restrict conformation and reduce susceptibility to metabolism. researchgate.net
Bioisosteric Replacement: Replacing a metabolically weak functional group with a different group that has similar physical or chemical properties but is more stable. For example, replacing a metabolically susceptible methyl group on a phenyl ring with a chlorine atom.
Studies on benzoyl indoles, for instance, have highlighted the importance of metabolic stability. While the potent ABCG2 inhibitor Ko143 suffers from rapid metabolism, certain benzoyl indole derivatives showed significantly improved metabolic stability in human liver microsomes, making them more promising candidates for further investigation. nih.gov
The following table presents data on the metabolic stability of selected indole derivatives compared to a known agent, demonstrating the impact of chemical structure on metabolic profile.
| Compound | Description | % Compound Remaining (after 1h incubation with human liver microsomes) | Reference |
| Ko143 | Known ABCG2 Inhibitor | 23% | nih.gov |
| Compound 2 | 4-OMe Bisbenzoyl Indole | 56% | nih.gov |
| Compound 8 | Monobenzoyl Indole | 78% | nih.gov |
Comparative SAR Analysis with Related Indole/Indoline Chemotypes
The structure-activity relationship of 7-chloro-2,3-dihydro-1H-indole can be understood more deeply by comparing it with other indole and indoline-based chemotypes. Such comparative analysis provides insights into how the core scaffold and its substituents contribute to biological activity.
Indoline vs. Indole: The saturation of the 2,3-double bond, which distinguishes the indoline core from the indole core, has significant structural and electronic consequences. The indoline structure is non-planar, providing a three-dimensional scaffold that can be exploited for stereospecific interactions with a target. In contrast, the indole ring is flat and aromatic. This fundamental difference can lead to distinct binding modes and activity profiles. For example, novel IDO1 inhibitors have been developed based on both indoline and 3-azaindoline scaffolds, with SAR studies exploring substitutions on these cores to achieve high potency. nih.gov
Substitution Patterns: The position and nature of substituents on the indole or indoline ring are critical determinants of activity.
Position 7: In the subject compound, a chlorine atom is present at the 7-position. In a series of indole-chalcone compounds, introducing a methyl group at the 7-position of the indole ring resulted in the best activity within that specific series. acs.org
Positions 5 and 6: Halogen substitutions at positions 5 and 6 of the indole ring have also proven effective. In the same indole-chalcone series, compounds with a 5-fluoro, 6-fluoro, or 5-chloro group exhibited very potent activity. acs.orgnih.gov This suggests that electron-withdrawing groups on the benzene (B151609) portion of the indole scaffold are often favorable for this particular activity.
Position 1 (Nitrogen): The indole nitrogen is a common site for modification. In the development of HIV-1 fusion inhibitors, attaching an aryl group to the indole nitrogen led to higher binding affinity. nih.gov Similarly, in a series of spiro[indoline-3,3′-pyrrolidine] derivatives targeting the 5-HT6 receptor, the introduction of a phenylsulfonyl moiety to the indoline nitrogen was identified as a key step in developing novel ligands. mdpi.com
The following table provides a comparative summary of SAR findings across different indole and indoline-based chemotypes.
| Chemotype | Target/Activity | Key SAR Findings | Reference(s) |
| Indole-Chalcones | Anticancer (Oxaliplatin-Resistant mCRC) | - 3,5-dimethoxy groups on the phenyl ring are key pharmacophores.- Halogen (F, Cl) substitutions at positions 5 and 6 of the indole ring lead to high potency.- A methyl group at position 7 of the indole also confers potent activity. | acs.orgnih.gov |
| Indoline/3-Azaindoline | IDO1 Inhibition | - The indoline and 3-azaindoline scaffolds are viable cores for potent IDO1 inhibitors. | nih.gov |
| Spiro[indoline-3,3′-pyrrolidine] | 5-HT6 Receptor Ligands | - Introduction of a 1-(phenylsulfonyl) group to the indoline nitrogen was a key optimization step. | mdpi.com |
| Indole Derivatives | HIV-1 Fusion Inhibition | - A carboxylic acid group was essential for binding.- An aryl group attached to the indole nitrogen improved binding affinity. | nih.gov |
This comparative analysis demonstrates that while the indole and indoline scaffolds are versatile, the specific biological activity is finely tuned by the nature and location of substituents. The findings from these related chemotypes provide a valuable framework for guiding the further optimization of derivatives based on the 7-chloro-2,3-dihydro-1H-indole hydrochloride core.
Computational Chemistry and Spectroscopic Characterization
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and a protein's binding site.
To predict the biological targets of 7-chloro-2,3-dihydro-1H-indole hydrochloride, a molecular docking study would be initiated by identifying potential protein targets. Indole-based compounds are known to interact with a variety of receptors and enzymes. A virtual screening of this compound against a library of protein structures would be the first step. For a given target, the docking process would involve preparing the 3D structure of the protein and the ligand. The binding site on the protein would be defined, and a docking algorithm would be used to generate a series of possible binding poses of the ligand within this site. Each pose is then scored based on a scoring function that estimates the binding affinity.
The predicted interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the chlorine atom at the 7-position could participate in halogen bonding, a specific type of non-covalent interaction. The dihydro-indole core provides a scaffold that can fit into specific binding pockets, and the hydrochloride salt form would influence its ionization state and potential electrostatic interactions.
If biological activity data for this compound were available, molecular docking could be used to rationalize these observations. By docking the compound into the active site of a known target, the specific interactions responsible for its biological effect can be elucidated. For example, if the compound was found to be an inhibitor of a particular enzyme, docking studies could reveal that it forms a critical hydrogen bond with a key amino acid residue in the active site, thus blocking the enzyme's function. The binding energy calculated from docking can be correlated with experimental activity data (e.g., IC50 values) to build a structure-activity relationship (SAR) model.
Table 1: Predicted Interaction Profile of this compound with a Hypothetical Kinase Target
| Interaction Type | Interacting Ligand Atom(s) | Interacting Protein Residue(s) | Predicted Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | N-H of indole (B1671886) | Asp145 (backbone C=O) | 2.9 |
| Halogen Bond | Cl at C7 | Gly88 (backbone N-H) | 3.1 |
| Hydrophobic | Phenyl ring | Val34, Leu123 | 3.5 - 4.0 |
This table is a hypothetical representation of potential interactions and is not based on experimental data.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction compared to the static view from molecular docking. An MD simulation would be performed on the most promising protein-ligand complex predicted by docking. This simulation would solve Newton's equations of motion for the atoms in the system, allowing the observation of the complex's behavior over time (typically nanoseconds to microseconds).
MD simulations can be used to assess the stability of the predicted binding pose. If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking prediction. These simulations can also reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy. The dynamic nature of these simulations can uncover important water-mediated interactions that are often missed in docking studies.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules.
DFT calculations would be employed to determine the electronic properties of this compound. These calculations can provide information on the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding its interactions with biological targets. The energy gap between the HOMO and LUMO can provide insights into the molecule's chemical reactivity and stability.
Table 2: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
This table is a hypothetical representation of potential electronic properties and is not based on experimental data.
Quantum chemical calculations are also invaluable for investigating reaction mechanisms. If this compound were to undergo a chemical transformation, such as metabolism by a cytochrome P450 enzyme, DFT could be used to model the reaction pathway. This would involve identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state structures that connect them. The calculated activation energies would provide a quantitative measure of the reaction's feasibility. This level of mechanistic detail is essential for understanding potential metabolic pathways and the formation of reactive metabolites.
Spectroscopic Characterization Techniques for Structural Confirmation
The definitive structural confirmation of this compound relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the compound. The hydrochloride form of 7-chloroindoline (B45376) features a protonated nitrogen atom, which influences the spectroscopic data compared to its free base form.
Due to the limited availability of published experimental data for this specific salt, this section will focus on the expected spectroscopic characteristics based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, the protonation of the nitrogen atom significantly affects the chemical shifts of nearby protons and carbons, particularly those at the C2 and C3 positions of the indoline (B122111) ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aliphatic protons on the five-membered ring and the aromatic protons on the benzene (B151609) ring.
Aromatic Protons: The three protons on the chlorinated benzene ring (H4, H5, and H6) will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Their splitting pattern will be a set of coupled multiplets, likely a triplet for H5 and two doublets for H4 and H6, reflecting their ortho and meta relationships.
Aliphatic Protons: The protons at the C2 and C3 positions are expected to appear as triplets due to coupling with each other. The C2 protons (adjacent to the protonated nitrogen) would be shifted further downfield compared to the C3 protons.
N-H Protons: The proton on the nitrogen atom (as part of the hydrochloride salt) is expected to show a broad signal, the chemical shift of which can be concentration and solvent dependent.
Expected ¹H NMR Data
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| H-4 | 7.0 - 7.3 | d |
| H-5 | 6.8 - 7.1 | t |
| H-6 | 7.1 - 7.4 | d |
| H-2 | 3.5 - 3.8 | t |
| H-3 | 3.1 - 3.4 | t |
| N-H | Variable | br s |
Note: This is a representation of expected data. Actual experimental values may vary.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the 7-chloroindoline structure.
Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 110-150 ppm). The carbon atom attached to the chlorine (C7) will have its chemical shift influenced by the halogen's electronegativity and will likely appear around δ 130-135 ppm.
Aliphatic Carbons: The two aliphatic carbons, C2 and C3, will be found in the upfield region of the spectrum. C2, being adjacent to the nitrogen, is expected to be more deshielded and appear at a higher chemical shift than C3.
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 45 - 50 |
| C-3 | 28 - 33 |
| C-3a | 125 - 130 |
| C-4 | 120 - 125 |
| C-5 | 128 - 133 |
| C-6 | 122 - 127 |
| C-7 | 130 - 135 |
| C-7a | 145 - 150 |
Note: This is a representation of expected data. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques (e.g., LCMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound. For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LCMS) with Electrospray Ionization (ESI-MS) are ideal.
In ESI-MS, the molecule is typically observed in its protonated form. For 7-chloro-2,3-dihydro-1H-indole (free base, C₈H₈ClN), the expected protonated molecule would be [M+H]⁺. A key feature in the mass spectrum will be the isotopic pattern characteristic of a chlorine-containing compound. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two major peaks in the mass spectrum for the molecular ion, separated by two mass units, with the peak for the ³⁵Cl isotope being about three times more intense than the peak for the ³⁷Cl isotope.
Predicted Mass Spectrometry Data
| Ion | Formula | Calculated m/z ([³⁵Cl]) | Calculated m/z ([³⁷Cl]) |
|---|---|---|---|
| [M+H]⁺ | [C₈H₉ClN]⁺ | 154.0418 | 156.0389 |
Data is for the free base, 7-chloro-2,3-dihydro-1H-indole. Source: PubChemLite.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a molecule.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary ammonium salt, C-H bonds (both aromatic and aliphatic), C=C bonds of the aromatic ring, and the C-Cl bond.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Ammonium) | 2400 - 2800 | Broad absorption due to the N⁺-H bond in the hydrochloride salt. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp peaks characteristic of C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Peaks corresponding to the C-H bonds of the CH₂ groups in the five-membered ring. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands indicating the presence of the benzene ring. |
| C-N Stretch | 1250 - 1350 | Vibration of the carbon-nitrogen bond. |
| C-Cl Stretch | 700 - 800 | Absorption due to the carbon-chlorine bond. |
Note: This is a representation of expected data. Actual experimental values may vary.
X-ray Crystallography for Absolute Configuration and Binding Mode Visualization
For this compound, X-ray crystallography would confirm:
The connectivity of all atoms, verifying the 7-chloroindoline structure.
The geometry of the fused ring system.
The position of the chloride counter-ion relative to the protonated indoline nitrogen.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding between the N-H group and the chloride ion.
As of now, there is no publicly available crystal structure for this compound. The determination of its crystal structure would be a valuable contribution to the chemical literature, providing unambiguous proof of its structure and insights into its solid-state packing and interactions.
Role As a Synthetic Intermediate and Chemical Probe in Drug Discovery Research
Precursor in the Synthesis of Complex Heterocyclic Systems
The 7-chloroindoline (B45376) scaffold serves as a valuable starting material for the construction of more elaborate and sterically complex heterocyclic systems. The presence of the chlorine atom at the 7-position provides a reactive handle for various chemical transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. These reactions allow for the fusion of additional rings onto the indole (B1671886) core, leading to the creation of polycyclic structures with diverse biological activities.
For instance, the general principle of using halogenated benzo-fused N-heterocycles as precursors is well-established. Chloro-substituted quinolines, which are structurally analogous to chloroindoles, are employed in the synthesis of hybrid molecules containing pyrazoline moieties, known to possess antiproliferative and antifungal activities. nih.gov Similarly, multi-component reactions (MCRs) represent a powerful strategy for rapidly building molecular complexity from simple precursors. Indole derivatives can participate in MCRs to assemble intricate indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines. rsc.org This approach highlights the potential of 7-chloroindoline to serve as a key building block in generating libraries of complex, fused heterocyclic systems for drug screening. The reactivity of the chloro-substituent can be exploited to direct the regiochemistry of these complex cyclization reactions, providing access to unique chemical space.
Research has also demonstrated the synthesis of 1,4-heterocycle-fused quinolines through formal [4+2] cycloaddition reactions, showcasing how a halogenated aromatic core can be elaborated into intricate, multi-ring systems. researchgate.net The synthesis of triazole-fused N-heterocycles via intramolecular azide-alkyne cycloaddition reactions further illustrates the versatility of such building blocks in constructing complex molecular architectures. rsc.org
| Precursor Scaffold | Reaction Type | Resulting Complex System | Potential Biological Activity |
| 7-Chloroquinoline (B30040) | Cyclocondensation | Pyrazoline-fused quinolines nih.gov | Antiproliferative, Antifungal |
| Indole | Multicomponent Reaction (MCR) | Indole-fused oxadiazepines/thiadiazepines rsc.org | Anticancer |
| o-Aza-Quinone Methide | Formal [4+2] Cycloaddition | 1,4-Heterocycle-fused quinolines researchgate.net | Not specified |
| N-alkynyl hydroxyisoindolinones | Intramolecular Cycloaddition | Triazole-fused N-heterocycles rsc.org | Not specified |
Scaffold for Pharmacophore Discovery and Optimization
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.combohrium.com The 7-chloroindoline structure provides a rigid framework that can be systematically modified to map the key interaction points within a target's binding site, thereby facilitating pharmacophore discovery and optimization.
A notable example is the development of Factor Xa (FXa) inhibitors, where a 3-chloroindole-7-yl moiety was identified as a critical P1 pharmacophore. acs.orgfigshare.com In this series, the indole group was designed to form a hydrogen bond with the backbone of Gly218 in the enzyme's active site, while the 3-chloro substituent was positioned to interact favorably with Tyr228. Structure-activity relationship (SAR) studies revealed that the 3-chloroindole compounds were consistently more potent than their 3-methylindole (B30407) counterparts, with the increase in potency corresponding to a significant difference in binding energy. acs.org This preference for chlorine was attributed to the more hydrophobic nature of chloro-substituted aromatics and an enhanced interaction with the Gly218 backbone. figshare.com This detailed study underscores how the specific placement of a chlorine atom on an indole scaffold can be a crucial element of a pharmacophore model, guiding the optimization of inhibitor potency.
The process of pharmacophore modeling often involves generating hypotheses based on a set of active and inactive molecules and then validating these models. youtube.comnih.gov The 7-chloroindoline scaffold, with its defined substitution pattern, is an excellent starting point for generating such datasets. By synthesizing a series of analogs with modifications at the nitrogen atom or the 2- and 3-positions, researchers can systematically probe the chemical space around the core scaffold to refine pharmacophore models and enhance binding affinity and selectivity. mdpi.comnih.gov
| Target | Key Pharmacophore Moiety | Key Interactions | Finding |
| Factor Xa | 3-Chloroindole-7-yl acs.orgfigshare.com | H-bond with Gly218 backbone; Interaction with Tyr228 | 3-Chloro substitution increases potency 7- to 50-fold over 3-methyl |
| Various | Indole Scaffold mdpi.combohrium.com | General H-bond donor/acceptor, hydrophobic interactions | Considered a "privileged scaffold" for its wide target applicability |
Development of Research Tools for Biological Pathway Interrogation
Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.govchemicalprobes.org Fluorescent probes, a subset of chemical probes, incorporate a fluorophore, allowing for the visualization and tracking of biological molecules and processes. nih.govscispace.com The 7-chloroindoline scaffold can serve as a core structure for the development of such research tools.
The design of a fluorescent probe typically involves three components: a recognition group that binds to the target, a linker, and the fluorophore that reports the binding event. nih.gov The 7-chloroindoline structure can be functionalized to incorporate these elements. The indoline (B122111) nitrogen, for example, can be derivatized with a linker attached to a fluorophore, while other positions on the ring can be modified to create a specific recognition motif for a target of interest.
While direct examples of fluorescent probes based specifically on 7-chloroindoline are not prominent in the reviewed literature, the principles of probe design are well-established using related heterocyclic systems. For instance, fluorescent probes based on quinolin-2(1H)-one have been developed for use in indicator displacement assays. nih.gov Given the structural similarity and the synthetic tractability of the indoline core, 7-chloroindoline represents a promising scaffold for creating novel probes. The chlorine atom can be used as a synthetic handle to attach fluorophores or reactive groups for target identification via photoaffinity labeling, a powerful chemical proteomics technique. nih.gov The development of such tools would enable researchers to investigate biological pathways, validate drug targets, and understand the mechanism of action of bioactive compounds.
Application in Fragment-Based Drug Design (FBDD) Approaches
Fragment-based drug design (FBDD) has become a powerful strategy for identifying lead compounds. frontiersin.orgnih.gov This approach involves screening libraries of low-molecular-weight compounds (fragments) to identify weak but efficient binders to a biological target. nih.gov These initial "hits" are then optimized and grown into more potent, drug-like molecules. youtube.comnih.gov
The 7-chloroindoline moiety possesses ideal characteristics for a fragment library. It has a low molecular weight, a rigid structure which reduces conformational entropy upon binding, and contains both hydrogen bond donor (the N-H group) and hydrophobic features. The chlorine atom adds a specific interaction point and can occupy pockets that favor halogens, contributing to binding affinity.
A compelling example of FBDD involving a related scaffold is the discovery of potent inhibitors of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). arxiv.org The starting point for this drug discovery campaign was a fragment hit containing a tricyclic indole 2-carboxylic acid core. The optimization process involved exploring various substituents to improve binding affinity, a process known as "fragment growing." frontiersin.orgarxiv.org The SAR from the Factor Xa inhibitor program also highlights FBDD principles, where the substitution of a methyl group with a chlorine atom on the indole scaffold led to a dramatic increase in potency, demonstrating how a small structural change can significantly impact binding efficiency. acs.org
The 7-chloroindoline fragment can be a valuable starting point for FBDD campaigns. Its defined structure and the presence of the chlorine atom can guide the initial docking and SAR studies. Once a 7-chloroindoline-containing fragment is identified as a binder, it can be optimized by either growing substituents from the nitrogen or other positions, or by linking it to another fragment that binds in an adjacent pocket. mdpi.com
Methodologies for High-Throughput Screening Library Development
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with activity against a specific biological target. The success of HTS is highly dependent on the quality and diversity of the compound libraries being screened. fedlab.ru The development of these libraries often relies on combinatorial and parallel synthesis techniques to efficiently generate a large number of structurally related molecules from a common core. nih.gov
7-Chloro-2,3-dihydro-1H-indole hydrochloride is an excellent building block for the development of focused screening libraries. Its structure allows for diversification at multiple points:
N-Substitution: The secondary amine can be readily functionalized with a wide variety of substituents using reactions like acylation, alkylation, or reductive amination.
Aromatic Substitution: The chlorine atom at the 7-position can be replaced via nucleophilic aromatic substitution or used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or heteroaryl groups.
C2/C3 Functionalization: Although the dihydro-pyrrole ring is saturated, it can be oxidized to the corresponding indole, which then allows for electrophilic substitution, typically at the C3 position.
These chemical handles enable the application of parallel synthesis methodologies to create a library where each compound shares the 7-chloroindoline core but differs in the nature of its substituents. Such a library would be ideal for exploring the SAR around this scaffold for a given target. Recent advances in flow chemistry have also been applied to the synthesis of indole derivatives, offering a pathway to automate and scale up the production of library members. nih.gov By systematically varying the building blocks used in the synthesis, a diverse library based on the 7-chloroindoline scaffold can be rapidly assembled and formatted for HTS campaigns, accelerating the hit-identification phase of drug discovery. nih.gov
Q & A
Q. Basic Research Focus
- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of fine particles .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture.
- Waste Disposal : Segregate organic and inorganic waste. Neutralize hydrochloride salts with a mild base (e.g., sodium bicarbonate) before transferring to a licensed hazardous waste facility .
How does the hydrochloride salt form of 7-chloro-2,3-dihydro-1H-indole influence its solubility and reactivity in nucleophilic substitution reactions?
Advanced Research Focus
The hydrochloride salt enhances water solubility due to ionic dissociation, facilitating reactions in polar solvents (e.g., DMF or aqueous ethanol). However, the chloride ion can act as a competing nucleophile in SN2 reactions, necessitating counterion exchange (e.g., to triflate) for improved reactivity. Kinetic studies using NMR or HPLC can monitor reaction progress, while density functional theory (DFT) calculations predict transition states influenced by the salt form .
What advanced spectroscopic techniques (e.g., 2D NMR, X-ray diffraction) are most effective for confirming the structure and purity of this compound?
Q. Basic Research Focus
- 2D NMR : HSQC and HMBC correlations confirm connectivity between the indole ring and substituents. For the hydrochloride, observe deshielded NH protons (δ ~10–12 ppm in DMSO-d6) .
- X-ray Diffraction : Single-crystal analysis resolves positional isomerism and validates the chloride counterion’s location .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₈H₉Cl₂N: theoretical 190.02 g/mol). Purity assessment via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) ensures <5% impurities .
What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Advanced Research Focus
Molecular dynamics (MD) simulations and QSAR models predict logP, solubility, and membrane permeability. Software like MOE or Schrödinger Suite can simulate binding affinities to targets (e.g., serotonin receptors). ADMET predictors (e.g., SwissADME) estimate metabolic stability, highlighting potential cytochrome P450 interactions. Validation against experimental data (e.g., microsomal assays) is critical .
How can synthetic byproducts (e.g., 6-chloro isomers) be identified and minimized during the preparation of this compound?
Q. Advanced Research Focus
- Analytical Methods : Use GC-MS or LC-MS to detect isomers. Optimize reaction conditions (temperature, catalyst loading) to suppress off-pathway chlorination.
- Chromatography : Reverse-phase HPLC with a chiral column resolves positional isomers. Recrystallization in hexane/ethyl acetate mixtures can isolate the 7-chloro product .
- Mechanistic Studies : Isotopic labeling (e.g., ³⁶Cl) tracks chlorination pathways, while DFT identifies transition-state energies favoring 7-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
